2-(4-chlorophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14959803
Molecular Formula: C20H14ClN3O3S2
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14ClN3O3S2 |
|---|---|
| Molecular Weight | 443.9 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H14ClN3O3S2/c1-2-23-19(26)15(29-20(23)28)11-14-17(27-13-8-6-12(21)7-9-13)22-16-5-3-4-10-24(16)18(14)25/h3-11H,2H2,1H3/b15-11- |
| Standard InChI Key | KLRLOFSMFMNKOI-PTNGSMBKSA-N |
| Isomeric SMILES | CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S |
| Canonical SMILES | CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:
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Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved via cyclization reactions involving suitable pyridine derivatives and urea or guanidine-based compounds.
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Introduction of the thiazolidinone moiety: The thiazolidinone ring is synthesized by reacting ethyl derivatives with carbon disulfide and amines under basic conditions.
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Coupling with 4-chlorophenol: The chlorophenoxy group is introduced via nucleophilic substitution or esterification reactions.
Example Reaction Scheme:
| Step | Reagents/Conditions | Product Description |
|---|---|---|
| 1 | Pyridine derivative + Urea | Intermediate pyrido[1,2-a]pyrimidine |
| 2 | Ethylamine + Carbon disulfide + Base | Thiazolidinone intermediate |
| 3 | Coupling with 4-chlorophenol under reflux | Final compound |
Analytical Characterization
The compound's structure can be confirmed using the following techniques:
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NMR Spectroscopy (1H and 13C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups such as C=O and C=N.
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X-ray Crystallography: For detailed structural elucidation.
Current Applications:
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Used as a scaffold in medicinal chemistry for designing enzyme inhibitors.
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Investigated for antimicrobial formulations due to its heterocyclic framework.
Future Research Directions:
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Structure-Activity Relationship (SAR) Studies: To optimize biological activity by modifying substituents.
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In Vivo Testing: To evaluate pharmacokinetics and toxicity profiles.
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Docking Studies: To predict binding affinity with biological targets such as kinases or microbial enzymes.
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